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Application Notes

Fumaric acid (trans-butenedioic acid) is a crystalline organic acid that serves as a highly
effective acidulant in beverage formulations. Its use in the food and beverage industry dates
back to 1946.[1] It offers several distinct advantages over other common acidulants, such as
citric and malic acid, making it a valuable tool for beverage developers seeking to optimize
taste, stability, and cost-effectiveness.

1.1 Key Properties and a Tart Taste

Fumaric acid is known for providing a strong, persistent sourness.[2] On a weight basis, it is
the strongest of the common organic food acids, meaning less is required to achieve a desired
level of tartness, which can lead to significant cost savings.[2][3] For instance, it is reported that
0.91 grams of fumaric acid can provide the same sour taste as 1.36 grams of citric acid.[2]

1.2 Physicochemical Properties

One of the most notable characteristics of fumaric acid is its low hygroscopicity, meaning it
does not readily absorb moisture from the air. This property is particularly beneficial for
powdered beverage mixes, as it prevents caking and extends shelf life. However, a key
challenge in its application is its low solubility in cold water. This can be overcome by using hot
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water for dissolution or by utilizing commercially available cold-water-soluble (CWS) grades of
fumaric acid.

1.3 Functional Benefits in Beverages

e pH Regulation and Stability: Fumaric acid has a strong buffering capacity, particularly
around a pH of 3.0. This helps to stabilize the pH of beverages, which in turn preserves color
and flavor integrity over the product's shelf life.

» Flavor Enhancement: Beyond providing sourness, fumaric acid can enhance and extend
the flavor profile of beverages. It is particularly effective in fruit-flavored drinks, where it can
create a more complex and authentic taste.

» Antimicrobial Properties: Fumaric acid exhibits antimicrobial properties, helping to inhibit the
growth of spoilage microorganisms and extend the shelf life of beverages. When used in
conjunction with sodium benzoate, it has been shown to prevent the growth of E. coli.

o Cost-Effectiveness: Due to its high acid strength, smaller quantities of fumaric acid are
needed compared to other acidulants, leading to reduced ingredient costs. Replacement
ratios of two parts fumaric acid to three parts citric acid have been noted to significantly
lower acidulant expenses.

1.4 Applications in Various Beverage Types

Fumaric acid is a versatile acidulant suitable for a wide range of beverage applications:

 Fruit Juices and Fruit-Flavored Drinks: It helps to stabilize pH, color, and flavor, while
enhancing the fruity notes.

o Carbonated Beverages: It provides a persistent tartness that complements various flavor
profiles. Typical usage levels in carbonated beverages range from 0.2 to 0.5 g/kg.

o Powdered Beverage Mixes: Its non-hygroscopic nature is a significant advantage, preventing
clumping and ensuring a free-flowing product.

e Wine: Fumaric acid can be used to acidify wine and prevent secondary fermentation without
negatively impacting the flavor.
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Quantitative Data

The following tables summarize key quantitative data for fumaric acid, facilitating comparison
with other common food acidulants.

Table 1: Physicochemical Properties of Fumaric Acid

Property Value Reference
Chemical Formula CaH404

Molecular Weight 116.07 g/mol

pKal 3.03

pKa2 4.44

Melting Point 287 °C (decomposes)

Table 2: Solubility of Fumaric Acid in Water at Different Temperatures

Temperature (°C) Solubility ( g/100 mL)
20 0.5

25 0.63

100 9.8

Table 3: Comparison of Acidulant Properties
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. Molecular Weight (  Solubility in Water L
Acidulant Key Characteristics
g/mol ) at 25°C ( g/100 mL)

Strong, persistent
) ) sourness; low
Fumaric Acid 116.07 0.63 o
hygroscopicity; low

cold water solubility

Clean, sharp
Citric Acid 192.12 ~181 sourness; highly

soluble; hygroscopic

Smooth, lingering
Malic Acid 134.09 ~58 sourness; highly

soluble

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of fumaric acid in
beverage formulations.

3.1 Protocol for Determination of Titratable Acidity

This protocol determines the total amount of acid in a beverage sample by titration with a
standard base.

3.1.1 Materials and Equipment

pH meter with a glass electrode

Magnetic stirrer and stir bar

25 mL burette, graduated in 0.05 mL divisions

50 mL beaker

25 mL volumetric pipette

0.1 M Sodium Hydroxide (NaOH) solution, standardized
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Distilled water

Buffer solutions (pH 4.0 and 7.0) for pH meter calibration

3.1.2 Procedure

o Calibrate the pH meter using the pH 4.0 and 7.0 buffer solutions.

« If the beverage sample is carbonated, degas it by shaking or sonicating.

o Pipette 25 mL of the beverage sample into a 50 mL beaker.

o Place the beaker on the magnetic stirrer and add the stir bar.

e Immerse the pH electrode in the sample and begin stirring at a moderate speed.
» Record the initial pH of the sample.

 Titrate the sample with the 0.1 M NaOH solution to a designated endpoint pH (typically 8.2
for beverages).

¢ Record the volume of NaOH solution used.

o Calculate the titratable acidity, typically expressed as g/L of a specific acid (e.qg., citric acid or
fumaric acid).

3.1.3 Calculation
Titratable Acidity (g/L) = (VXM x F)/ S

Where:

V = Volume of NaOH used (mL)

M = Molarity of NaOH solution (mol/L)

F = Molar mass of the acid being expressed (e.g., 116.07 g/mol for fumaric acid)

S = Volume of the sample (mL)
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3.2 Protocol for Sensory Evaluation of Beverages

This protocol outlines a triangle test to determine if a perceptible difference exists between two

beverage formulations, for example, one with citric acid and one with fumaric acid.

3.2.1 Materials and Equipment

Sensory evaluation booths with controlled lighting and temperature
Identical, odorless tasting cups, coded with random three-digit numbers
Water for rinsing between samples

Unsalted crackers for palate cleansing

Ballot sheets for recording responses

A panel of at least 20-30 trained or consumer panelists

3.2.2 Procedure

Prepare the two beverage samples to be compared (Sample A and Sample B).

For each panelist, present three coded samples. Two of the samples will be identical, and
one will be different (e.g., AAB, BBA, ABA, BAB). The order of presentation should be
randomized for each panelist.

Instruct the panelists to taste each sample from left to right.
Ask the panelists to identify the sample that is different from the other two.

Provide water and unsalted crackers for panelists to cleanse their palate between sets of
samples.

Collect the completed ballots.

Analyze the results statistically to determine if the number of correct identifications is
significant.
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3.3 Protocol for HPLC Analysis of Fumaric Acid

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the
quantification of fumaric acid in beverages.

3.3.1 Materials and Equipment

e HPLC system with a UV detector

e C18 analytical column (e.g., 250 mm x 4.6 mm, 5 um patrticle size)

e Syringe filters (0.45 pm)

e Autosampler vials

» Fumaric acid standard, analytical grade

» Mobile phase: 0.005 M Sulfuric Acid in HPLC-grade water

e HPLC-grade water

3.3.2 Procedure

o Preparation of Standard Solutions:

o Prepare a stock solution of fumaric acid (e.g., 1000 mg/L) in HPLC-grade water.

o From the stock solution, prepare a series of calibration standards with concentrations
ranging from, for example, 10 to 200 mg/L.

e Sample Preparation:

o

Degas carbonated beverage samples.

[¢]

Dilute the beverage sample with HPLC-grade water to bring the expected fumaric acid
concentration within the calibration range.

[¢]

Filter the diluted sample through a 0.45 um syringe filter into an autosampler vial.
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e HPLC Analysis:

o Set the HPLC conditions:

Column: C18

Mobile Phase: 0.005 M Sulfuric Acid

Flow Rate: 0.6 mL/min

Injection Volume: 20 pL

Detector Wavelength: 210 nm
o Inject the standard solutions to generate a calibration curve.
o Inject the prepared beverage samples.

¢ Quantification:

o lIdentify and integrate the peak corresponding to fumaric acid in the chromatograms of
the standards and samples.

o Use the calibration curve to determine the concentration of fumaric acid in the prepared
samples.

o Calculate the concentration of fumaric acid in the original beverage sample, accounting
for the dilution factor.

Visualizations
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Caption: Workflow for Beverage Formulation with Fumaric Acid.
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Caption: Workflow for Sensory Evaluation of Beverages.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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